molecular formula C6H11N3S2 B1333025 5-Butylamino-[1,3,4]thiadiazole-2-thiol CAS No. 66962-52-5

5-Butylamino-[1,3,4]thiadiazole-2-thiol

Cat. No. B1333025
CAS RN: 66962-52-5
M. Wt: 189.3 g/mol
InChI Key: MXBSQYAEYDLSGO-UHFFFAOYSA-N
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Description

5-Butylamino-[1,3,4]thiadiazole-2-thiol is a derivative of the 1,3,4-thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the butylamino substituent suggests potential for varied biological activity and chemical reactivity. Although the specific compound 5-Butylamino-[1,3,4]thiadiazole-2-thiol is not directly mentioned in the provided papers, the general class of 1,3,4-thiadiazoles is well represented and studied for various applications, including anticancer and antioxidant activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives is of significant interest due to their biological activities. Paper describes an efficient metal-free synthesis method for 3-substituted-5-arylamino-1,2,4-thiadiazoles, which could potentially be adapted for the synthesis of 5-Butylamino-[1,3,4]thiadiazole-2-thiol. The method involves intramolecular oxidative S-N bond formation using phenyliodine(III) bis(trifluoroacetate), starting from simple materials and achieving good to excellent yields. This approach could be relevant for synthesizing the butylamino derivative by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is crucial for their biological activity. The structure is typically confirmed using spectral data such as FT-IR, 1H- and 13C-NMR, and mass spectrometry . These techniques allow for the determination of the regioselectivity of substitutions on the thiadiazole ring, which is essential for understanding the chemical behavior and potential interactions of the molecule with biological targets.

Chemical Reactions Analysis

The reactivity of 5-amino-1,3,4-thiadiazole-2-thiol derivatives towards various reagents is highlighted in paper , where regioselective alkylation and glycosylation reactions are described. These reactions lead to the formation of S-functionalized derivatives or S-glycosylated products, depending on the reagents used. Such chemical reactions are indicative of the versatility of the thiadiazole scaffold and suggest that the butylamino derivative could also undergo similar transformations, potentially leading to a wide range of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their substituents. Paper reports on the antioxidant activity of these compounds, which is a significant physical property related to their potential therapeutic use. The antioxidant behavior was assessed using the DPPH free radical scavenging method, and some compounds showed noticeable activity. Additionally, the in silico pharmacokinetics and druglikeness properties of the most active compounds were investigated, indicating their potential as drug candidates. These findings suggest that 5-Butylamino-[1,3,4]thiadiazole-2-thiol could also possess interesting physical and chemical properties worthy of further investigation.

Scientific Research Applications

Multi-targeted Pharmacological Scaffold

5-Butylamino-[1,3,4]thiadiazole-2-thiol and related derivatives have been explored for their potential as multi-targeted pharmacological scaffolds. A study focused on the synthesis of new 2,5-disubstituted 1,3,4-thiadiazoles, highlighting their prospective applications as anticonvulsants and antiproliferative agents. The research detailed a method for generating molecular diversity of these compounds, indicating their significant therapeutic potential (Sych, Perekhoda, & Tsapko, 2016).

Anticancer and Neuroprotective Activities

1,3,4-thiadiazole-based compounds, closely related to 5-Butylamino-[1,3,4]thiadiazole-2-thiol, have demonstrated significant anticancer and neuroprotective activities. For instance, the derivative 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) was found to inhibit the proliferation of various cancer cells, including those from nervous system cancers and peripheral cancers like colon adenocarcinoma and lung carcinoma. Interestingly, it also exhibited neuroprotective properties in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Corrosion Inhibition

5-Butylamino-[1,3,4]thiadiazole-2-thiol and its derivatives have been investigated for their inhibitive effects against corrosion. A study revealed that thiadiazole derivatives could effectively inhibit the corrosion of N80 carbon steel in CO2-saturated oilfield produced water, primarily through chemisorption. The research highlighted the significance of the substituent groups on the thiadiazole molecule in determining the inhibition performance, indicating the compound's utility in industrial applications (Zhang, Hou, & Zhang, 2020).

properties

IUPAC Name

5-(butylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-2-3-4-7-5-8-9-6(10)11-5/h2-4H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBSQYAEYDLSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368390
Record name 5-Butylamino-[1,3,4]thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butylamino-[1,3,4]thiadiazole-2-thiol

CAS RN

66962-52-5
Record name 5-Butylamino-[1,3,4]thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(butylamino)-1,3,4-thiadiazole-2-thiol
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